molecular formula C23H25NO4 B2651372 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid CAS No. 1697232-27-1

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid

Cat. No.: B2651372
CAS No.: 1697232-27-1
M. Wt: 379.456
InChI Key: NABBJODXDVWFDY-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a temporary protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected piperidine derivative. This can be achieved through the reaction of 3,3-dimethylpiperidine-2-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated peptide synthesizers, which can handle large quantities of reagents and provide precise control over reaction conditions. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Serves as a building block for the development of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group temporarily protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the 3,3-dimethylpiperidine-2-carboxylic acid moiety. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2)12-7-13-24(20(23)21(25)26)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABBJODXDVWFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697232-27-1
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid
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